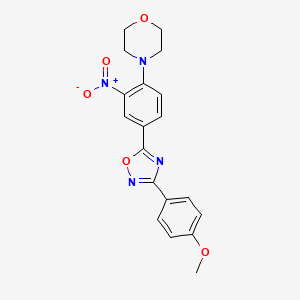
4-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mecanismo De Acción
The mechanism of action of 4-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine is not fully understood. However, it has been proposed that this compound exerts its effects by inhibiting the activity of certain enzymes and receptors in the body.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes and receptors in the body, which may contribute to its potential in treating cancer and neurodegenerative diseases. This compound has also been found to have antioxidant and anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine in lab experiments is its potential in treating cancer and neurodegenerative diseases. Another advantage is its antioxidant and anti-inflammatory effects. However, one of the limitations is the lack of understanding of its mechanism of action.
Direcciones Futuras
There are several future directions for research on 4-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine. One direction is to further study its mechanism of action and identify its targets in the body. Another direction is to explore its potential in treating other diseases, such as cardiovascular diseases and diabetes. Additionally, further studies can be conducted to optimize the synthesis method and improve its efficiency.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in various fields of scientific research. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Further research is needed to fully understand its potential in treating cancer and neurodegenerative diseases and to identify other potential applications.
Métodos De Síntesis
The synthesis of 4-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine has been reported using different methods. One of the methods involves the reaction of 4-(4-bromo-2-nitrophenyl)morpholine with 3-(4-methoxyphenyl)-1,2,4-oxadiazole in the presence of a palladium catalyst. Another method involves the reaction of 4-(4-nitrophenyl)morpholine with 3-(4-methoxyphenyl)-1,2,4-oxadiazole in the presence of a base and a catalyst.
Aplicaciones Científicas De Investigación
4-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-nitrophenyl)morpholine has been studied for its potential applications in various fields of scientific research. One of the applications is in the field of cancer research. This compound has been found to inhibit the growth of cancer cells in vitro and in vivo. Another application is in the field of neuroscience. This compound has been found to have neuroprotective effects and has been studied for its potential in treating neurodegenerative diseases.
Propiedades
IUPAC Name |
4-[4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O5/c1-26-15-5-2-13(3-6-15)18-20-19(28-21-18)14-4-7-16(17(12-14)23(24)25)22-8-10-27-11-9-22/h2-7,12H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPKAYUOFTCPZCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=C(C=C3)N4CCOCC4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide](/img/structure/B7695969.png)

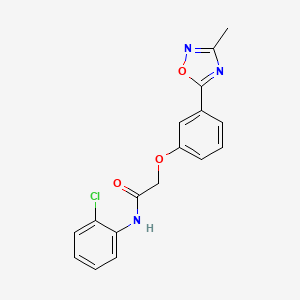

![N-benzyl-2-{4-[(3,5-dimethylphenyl)sulfamoyl]phenoxy}-N-methylacetamide](/img/structure/B7695999.png)
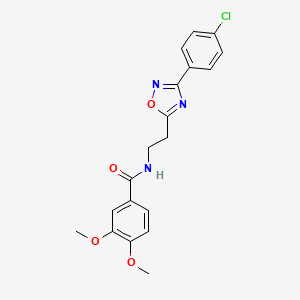
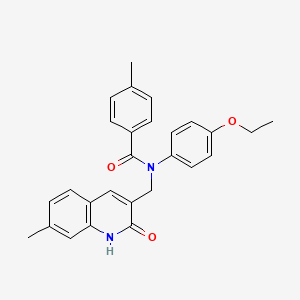
![4-methoxy-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide](/img/structure/B7696010.png)
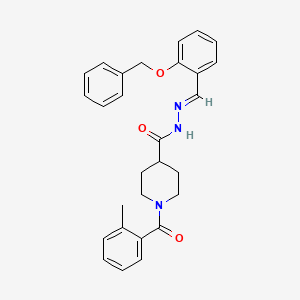
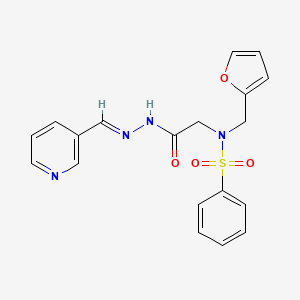
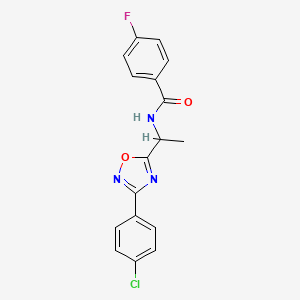
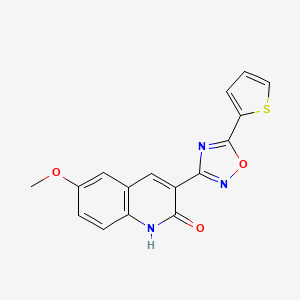

![4-chloro-N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7696056.png)